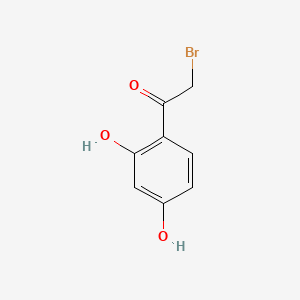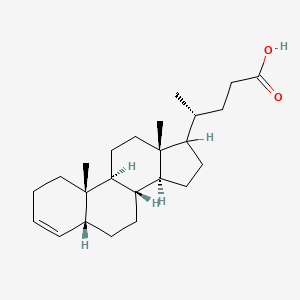
PBDA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .
準備方法
The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .
化学反応の分析
Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .
科学的研究の応用
Photo-caged 2-butene-1,4-dial has a wide range of scientific research applications. In chemistry, it is used as a photo-crosslinker to study DNA-protein interactions with high spatiotemporal resolution. In biology, it helps in identifying and studying the function of DNA-binding proteins, including histones, epigenetic writer/reader/eraser proteins, DNA repair enzymes, and transcription factors . In medicine, it can be used to understand the mechanisms of diseases related to DNA-protein interactions and potentially develop targeted therapies. In industry, it has applications in the development of new materials and technologies for studying molecular interactions .
作用機序
The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .
類似化合物との比較
Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .
特性
CAS番号 |
229472-51-9 |
|---|---|
分子式 |
C12H19O10P |
分子量 |
354.25 g/mol |
IUPAC名 |
2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
SGRJLTOOQLQDRH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
正規SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
ピクトグラム |
Corrosive |
同義語 |
4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)



![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)
![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)




